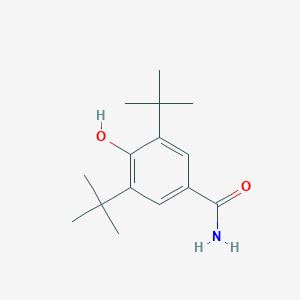

3,5-di-tert-butyl-4-hydroxybenzamide

説明

BenchChem offers high-quality 3,5-di-tert-butyl-4-hydroxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-di-tert-butyl-4-hydroxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

3,5-ditert-butyl-4-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c1-14(2,3)10-7-9(13(16)18)8-11(12(10)17)15(4,5)6/h7-8,17H,1-6H3,(H2,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGZQOKRGJUFPQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comparative Technical Guide: 3,5-Di-tert-butyl-4-hydroxybenzamide and 3,5-Di-tert-butyl-4-hydroxybenzoic Acid

Introduction

In the landscape of drug discovery and development, the sterically hindered phenol motif stands as a cornerstone for designing potent antioxidant and anti-inflammatory agents. The bulky tert-butyl groups ortho to the hydroxyl group are a hallmark of this class of compounds, conferring unique electronic and steric properties that are pivotal to their biological activity. This guide provides an in-depth technical comparison of two prominent members of this family: 3,5-di-tert-butyl-4-hydroxybenzoic acid and its amide derivative, 3,5-di-tert-butyl-4-hydroxybenzamide.

While structurally similar, the subtle modification of the carboxylic acid to an amide functional group can profoundly influence the physicochemical properties, biological activity, and pharmacokinetic profile of the molecule. This whitepaper is intended for researchers, scientists, and drug development professionals, offering a comprehensive analysis of their synthesis, a head-to-head comparison of their properties, and detailed experimental protocols to facilitate further investigation.

Physicochemical Properties: A Tale of Two Functional Groups

The fundamental difference between the two subject molecules lies in the C1 substituent on the benzene ring: a carboxylic acid versus a primary amide. This seemingly minor change has significant implications for their physical and chemical characteristics.

| Property | 3,5-di-tert-butyl-4-hydroxybenzoic acid | 3,5-di-tert-butyl-4-hydroxybenzamide |

| Molecular Formula | C15H22O3 | C15H23NO2 |

| Molecular Weight | 250.33 g/mol [1] | 249.35 g/mol |

| Melting Point | 206-209 °C[2] | 263-265 °C |

| Solubility | Insoluble in water[2] | Data not readily available, but expected to have low water solubility. |

| Acidity (pKa) | Acidic (due to carboxylic acid) | Neutral |

The higher melting point of the benzamide derivative can be attributed to the potential for intermolecular hydrogen bonding involving the amide group, leading to a more stable crystal lattice. The most critical difference, however, is the acidity. The carboxylic acid is ionizable at physiological pH, which can affect its membrane permeability and interaction with biological targets. In contrast, the amide is a neutral functional group, which can alter its binding modes and pharmacokinetic properties.

Synthesis of the Target Molecules

The synthetic pathways to both molecules are well-established, with the benzoic acid often serving as a precursor to the benzamide.

Synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid

A common and efficient method for the synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid is the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide.

Synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid.

Synthesis of 3,5-di-tert-butyl-4-hydroxybenzamide

The conversion of the carboxylic acid to the primary amide can be achieved through several methods. A reliable approach involves the formation of an acyl chloride intermediate followed by reaction with ammonia.

Synthesis of 3,5-di-tert-butyl-4-hydroxybenzamide.

Comparative Biological Activities

Both molecules derive their primary biological activities from the hindered phenolic group, which is an excellent radical scavenger. However, the nature of the C1 substituent modulates their potency and mechanism of action, particularly in the context of anti-inflammatory effects.

Antioxidant Activity: A Shared Heritage

The antioxidant mechanism of hindered phenols is well-understood. The phenolic hydroxyl group can donate a hydrogen atom to a free radical, neutralizing it. The resulting phenoxyl radical is stabilized by resonance and the steric hindrance provided by the ortho tert-butyl groups, preventing it from propagating the radical chain reaction.[3][4]

While direct comparative data for the two title compounds is limited, studies on structurally similar compounds suggest that both would exhibit potent antioxidant activity. For instance, derivatives of the related 3,5-di-tert-butyl-4-hydroxybenzaldehyde show significant radical scavenging in DPPH assays.[5] The subtle electronic differences between the carboxylic acid and amide are expected to have a minor impact on the hydrogen-donating ability of the phenolic hydroxyl group.

Anti-inflammatory Activity: A Divergence in Mechanism

The most significant divergence in the biological profiles of these two compounds lies in their anti-inflammatory mechanisms. While both are expected to exhibit anti-inflammatory effects due to their antioxidant properties, the benzamide derivative has been specifically investigated as a dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).

Arachidonic Acid Cascade and the inhibitory action of the benzamide.

The arachidonic acid cascade is a critical pathway in the inflammatory response. COX enzymes are responsible for the synthesis of prostaglandins, which mediate pain, fever, and inflammation.[6][7] The 5-LOX pathway leads to the production of leukotrienes, which are potent mediators of inflammation and are particularly important in respiratory conditions.[8]

A study on 3,5-di-tert-butylphenol derivatives has shown that modification of the C1 substituent is crucial for dual COX-2 and 5-LOX inhibitory activity.[9] While the specific IC50 values for 3,5-di-tert-butyl-4-hydroxybenzamide are not explicitly stated in the reviewed literature, related compounds with an amide linkage have demonstrated potent dual inhibition. For example, certain N-hydroxyurea derivatives of 3,5-di-tert-butyl-4-hydroxybenzoic acid have been synthesized and shown to be dual COX-2 and 5-LOX inhibitors.[9] This suggests that the amide functionality is more favorable for binding to the active sites of these enzymes compared to the carboxylic acid.

The anti-inflammatory activity of 3,5-di-tert-butyl-4-hydroxybenzoic acid is likely to be primarily driven by its antioxidant effects, which can indirectly modulate inflammatory signaling pathways. However, it is not typically classified as a direct, potent inhibitor of COX or LOX enzymes.

Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of the title compounds.

Synthesis of 3,5-di-tert-butyl-4-hydroxybenzamide from 3,5-di-tert-butyl-4-hydroxybenzoic acid

This two-step, one-pot procedure is a reliable method for the synthesis of the benzamide.[10][11][12][13]

Materials:

-

3,5-di-tert-butyl-4-hydroxybenzoic acid

-

Thionyl chloride (SOCl2)

-

Anhydrous dichloromethane (DCM)

-

Aqueous ammonia (NH3)

-

Sodium bicarbonate (NaHCO3)

-

Anhydrous sodium sulfate (Na2SO4)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of 3,5-di-tert-butyl-4-hydroxybenzoic acid in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add 1.2 equivalents of thionyl chloride dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Amidation: Cool the reaction mixture back to 0 °C.

-

Slowly add an excess of concentrated aqueous ammonia dropwise. A precipitate will form.

-

Stir vigorously for 1-2 hours at room temperature.

-

Work-up: Dilute the reaction mixture with DCM and wash with water, followed by a saturated solution of sodium bicarbonate, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude 3,5-di-tert-butyl-4-hydroxybenzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

DPPH Radical Scavenging Assay

This assay is a standard method for evaluating the antioxidant activity of compounds.[5]

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

Test compounds (3,5-di-tert-butyl-4-hydroxybenzamide and 3,5-di-tert-butyl-4-hydroxybenzoic acid)

-

Positive control (e.g., Ascorbic acid or Trolox)

-

96-well microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare serial dilutions of the test compounds and the positive control in methanol.

-

In a 96-well plate, add a specific volume of each concentration of the test compounds or positive control to the wells.

-

Add the DPPH solution to each well to initiate the reaction.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Conclusion

3,5-di-tert-butyl-4-hydroxybenzoic acid and 3,5-di-tert-butyl-4-hydroxybenzamide are two closely related compounds with significant potential as bioactive molecules. Their shared hindered phenol scaffold imparts potent antioxidant properties. However, the conversion of the carboxylic acid to an amide functional group appears to be a key structural modification for conferring dual COX-2 and 5-LOX inhibitory activity, thereby broadening the anti-inflammatory mechanism of action.

This guide has provided a comprehensive overview of the synthesis, physicochemical properties, and a comparative analysis of the biological activities of these two compounds. The detailed experimental protocols offer a starting point for researchers to further explore their therapeutic potential. Future studies should focus on obtaining direct, head-to-head comparative data for both antioxidant and anti-inflammatory activities to fully elucidate the structure-activity relationship and guide the design of next-generation therapeutics based on the versatile 3,5-di-tert-butyl-4-hydroxyphenyl scaffold.

References

-

Relationship structure-antioxidant activity of hindered phenolic compounds. ResearchGate. Available at: [Link]

-

Relationship structure-antioxidant activity of hindered phenolic compounds. Grasas y Aceites. Available at: [Link]

-

One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. Available at: [Link]

-

Mechanism for the reactivation of the peroxidase activity of human cyclooxygenases: investigation using phenol as a reducing cosubstrate. Scientific Reports. Available at: [Link]

-

SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research. Available at: [Link]

-

One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Semantic Scholar. Available at: [Link]

-

Mechanism of Hindered Phenol Antioxidant. Vinati Organics. Available at: [Link]

-

Amine to Amide (via Acid Chloride) - Common Conditions. Organic Chemistry Portal. Available at: [Link]

-

Structure of series of hindered phenol antioxidants. ResearchGate. Available at: [Link]

-

N-Acylation in non-aqueous and aqueous medium- method of amide synthesis in non-peptide compounds. Scholars Research Library. Available at: [Link]

-

View of Relationship structure-antioxidant activity of hindered phenolic compounds. Grasas y Aceites. Available at: [Link]

-

Synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid derivatives (amides). ResearchGate. Available at: [Link]

-

Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. National Center for Biotechnology Information. Available at: [Link]

-

Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer. National Center for Biotechnology Information. Available at: [Link]

-

Investigation of the Anti-Inflammatory Properties of Bioactive Compounds from Olea europaea: In Silico Evaluation of Cyclooxygenase Enzyme Inhibition and Pharmacokinetic Profiling. MDPI. Available at: [Link]

-

COX Inhibitors. National Center for Biotechnology Information. Available at: [Link]

-

Design, synthesis, and biological evaluation of dual-target COX-2/5-LOX inhibitors for the treatment of inflammation. ResearchGate. Available at: [Link]

-

Phenolic Compounds as Potential Dual EGFR & COX-2 Inhibitors. Dovepress. Available at: [Link]

-

A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Semantic Scholar. Available at: [Link]

-

Design, synthesis, biological evaluation and computational studies of novel phthalimides as dual COX-2/5-LOX inhibitors. ResearchGate. Available at: [Link]

-

Synthesis, Conformational Analysis and ctDNA Binding Studies of Flavonoid Analogues Possessing the 3,5-di-tert-butyl-4-hydroxyphenyl Moiety. National Center for Biotechnology Information. Available at: [Link]

-

Comparison of the antioxidant activity of the tested hydroxybenzoic... ResearchGate. Available at: [Link]

-

Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti-Inflammatory Agents with Dual COX-2/LOX Inhibitory Activity. MDPI. Available at: [Link]

-

3,5-Di-tert-butyl-4-hydroxybenzoic acid. PubChem. Available at: [Link]

-

3,5-Di-tert-butyl-4-hydroxybenzoic acid. Henan Changhong New Materials Co.,LTD. Available at: [Link]

Sources

- 1. 3,5-Di-tert-butyl-4-hydroxybenzoic acid | C15H22O3 | CID 15007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,5-Di-tert-butyl-4-hydroxybenzoic acid | 1421-49-4 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 13. derpharmachemica.com [derpharmachemica.com]

Biological Activity of 3,5-Di-tert-butyl-4-hydroxybenzamide Derivatives

Executive Summary: The "Dual-Action" Pharmacophore

The 3,5-di-tert-butyl-4-hydroxybenzamide scaffold represents a privileged structural motif in medicinal chemistry, designed to bridge two distinct therapeutic mechanisms: antioxidant cytoprotection and enzyme inhibition (specifically COX/LOX pathways).

Derived from the well-known antioxidant butylated hydroxytoluene (BHT), this moiety utilizes the steric bulk of tert-butyl groups to stabilize the phenoxyl radical, thereby arresting oxidative chain reactions.[1][2] When coupled with an amide linkage, the resulting derivatives exhibit enhanced metabolic stability and tunable lipophilicity, making them potent candidates for treating pathologies driven by oxidative stress and inflammation, including neurodegeneration, arthritis, and cancer.

This guide details the synthesis, biological mechanisms, and experimental validation of these derivatives, moving beyond basic screening to explore the structure-activity relationships (SAR) that drive their efficacy.

Chemical Basis & Synthetic Pathway[2][3][4][5][6][7]

The Pharmacophore

The core structure consists of a phenol ring shielded by two bulky tert-butyl groups at the ortho positions.[1][2]

-

Role of tert-butyl groups: They provide steric hindrance, preventing rapid metabolic conjugation of the phenol and stabilizing the radical species formed after scavenging Reactive Oxygen Species (ROS).[1]

-

Role of the Amide Linker: The amide bond (

) serves as a hydrogen bond donor/acceptor, facilitating interaction with the active sites of enzymes like Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX).

General Synthetic Protocol

The synthesis typically proceeds via the activation of 3,5-di-tert-butyl-4-hydroxybenzoic acid.

Reagents:

-

Precursor: 3,5-di-tert-butyl-4-hydroxybenzoic acid (prepared from the aldehyde via oxidation).

-

Coupling Agents: EDC·HCl / HOBt or Thionyl Chloride (

). -

Amine Partners: Heterocyclic amines (e.g., aminothiazoles, pyrimidines) or aliphatic amines.

Standard Operating Procedure (Amide Coupling):

-

Activation: Dissolve 1.0 eq of 3,5-di-tert-butyl-4-hydroxybenzoic acid in dry DMF/DCM. Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Stir at

for 30 min. -

Coupling: Add 1.0 eq of the target amine and 2.0 eq of DIPEA (base).

-

Reaction: Allow to warm to room temperature and stir for 12–24 hours under

atmosphere. -

Workup: Quench with water, extract with EtOAc. Wash organic layer with 1N HCl, sat.

, and brine. -

Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography (Hexane:EtOAc gradient).

Biological Activities & Mechanisms[8][9][10][11]

Dual COX-2 / 5-LOX Inhibition (Anti-Inflammatory)

Unlike traditional NSAIDs which often cause gastric ulceration, 3,5-di-tert-butyl-4-hydroxybenzamide derivatives are designed to be "gastro-sparing" by inhibiting the peroxidase activity of COX enzymes via a redox mechanism, rather than solely competing for the arachidonic acid binding site.

-

Mechanism: The phenol moiety acts as a reducing cosubstrate for the peroxidase active site of COX-2, effectively "starving" the enzyme of the peroxide tone required for activation. Simultaneously, the amide tail extends into the hydrophobic channel, blocking substrate entry.

-

Data Insight: Derivatives linked to thiazolidinone or pyrimidine rings (e.g., LQFM218 analogs) have shown

values in the low micromolar range (

Antioxidant Activity (ROS Scavenging)

The antioxidant capacity is intrinsic to the BHT headgroup.

-

Radical Scavenging: High activity in DPPH and ABTS assays. The mechanism involves Hydrogen Atom Transfer (HAT), where the phenolic hydrogen is donated to the radical. The resulting phenoxyl radical is kinetically stable due to the steric bulk of the tert-butyl groups, preventing propagation.[1][2]

-

Lipid Peroxidation: These amides significantly inhibit lipid peroxidation in rat liver homogenates, protecting membrane integrity during inflammatory flares.

Cytotoxicity & Anticancer Potential

Recent studies indicate that specific amide derivatives possess selective cytotoxicity against colorectal (HT-29, HCT-116) and breast (MCF-7) cancer lines.

-

Key Finding: Amides substituted with N-hydroxyurea or hydroxamic acid moieties function as histone deacetylase (HDAC) inhibitors or induce apoptosis via the mitochondrial pathway.

-

Radiosensitization: Certain derivatives (e.g., Compound 7 in literature) enhance the efficacy of gamma-irradiation in resistant tumor lines, likely by depleting the cell's antioxidant defense (glutathione) while simultaneously inhibiting pro-survival signaling (COX-2).

Visualizing the Mechanism of Action[8]

The following diagram illustrates the dual-pathway interference of these derivatives: blocking inflammatory signaling while quenching oxidative stress.

Figure 1: Mechanistic pathway showing dual inhibition of inflammatory enzymes and direct ROS scavenging.

Experimental Protocols

In Vitro COX-2 Inhibition Assay (Colorimetric)

Objective: Quantify the potency of the derivative against COX-2 using a TMPD oxidation method.

-

Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0) containing hematin (

) and EDTA. -

Enzyme Incubation: Incubate Recombinant human COX-2 (2 units/well) with the test compound (dissolved in DMSO, final conc.

) for 5 minutes at -

Substrate Addition: Add TMPD (

-tetramethyl-p-phenylenediamine) and Arachidonic Acid ( -

Measurement: Monitor the oxidation of TMPD at 590 nm kinetically for 5 minutes.

-

Calculation:

DPPH Radical Scavenging Assay

Objective: Validate the antioxidant retention of the pharmacophore.

-

Reagent: Prepare a

solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. -

Procedure: Mix 100

of test compound solution (varying concentrations) with 100 -

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Readout: Measure absorbance at 517 nm .

-

Control: Use Ascorbic Acid or BHT as a positive control.

Structure-Activity Relationship (SAR) Summary

| Structural Modification | Effect on Activity | Rationale |

| Parent (BHT-Amide) | High Antioxidant, Mod. Anti-inflammatory | Baseline activity; limited solubility. |

| N-Heterocycle (Thiazole) | Increased COX-2 Selectivity | Heterocycle mimics the pharmacophore of Coxibs; improves active site binding. |

| N-Hydroxyurea | Increased Cytotoxicity | Introduces iron-chelating capability; targets Ribonucleotide Reductase or LOX active site iron. |

| Removal of t-Butyl | Loss of Activity | Loss of steric protection leads to rapid phenol oxidation and loss of radical stability. |

| Long Alkyl Chain | Increased Lipophilicity | Improves membrane permeability but may reduce metabolic stability. |

References

-

Synthesis and biological evaluation of 3,5-di-tert-butyl-4-hydroxybenzoic acid derivatives (amides). Source: ResearchGate / Vertex Search Results Context: Describes the synthesis of dual COX-2/5-LOX inhibitors and their cytotoxicity against HCT-116 and HT-29 cell lines. URL:[Link]

-

Synthesis and antiinflammatory activities of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones. Source: PubMed Context: Highlights the "gastro-sparing" potential of BHT-derived anti-inflammatories compared to Indomethacin. URL:[Link]

-

Investigation of anti-inflammatory potential of 5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione (LQFM218). Source: European Journal of Pharmacology Context: In vivo validation of the BHT-derivative in acute pain and edema models.[3] URL:[Link]

-

PubChem Compound Summary: 3,5-Di-tert-butyl-4-hydroxybenzamide. Source: National Library of Medicine Context: Chemical structure, physical properties, and toxicity data.[4][5][6][7] URL:[Link]

-

Synthesis and evaluation of the antiinflammatory activity of N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide. Source: PubMed Context: Demonstrates the utility of coupling the BHT moiety with thiazolidinones for chronic inflammation. URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis, Conformational Analysis and ctDNA Binding Studies of Flavonoid Analogues Possessing the 3,5-di-tert-butyl-4-hydroxyphenyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigation of anti-inflammatory potential of 5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. arabjchem.org [arabjchem.org]

- 6. N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3,5-di-tert-butyl-4-hydroxybenzamide | C21H30N4O4 | CID 11101488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3,5-Ditert-butyl-4-hydroxybenzamide | C15H23NO2 | CID 616502 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Controlled Amidation of Sterically Hindered Phenolic Acids

Topic: Protocol for the Synthesis of 3,5-Di-tert-butyl-4-hydroxybenzamide via Acyl Chloride Activation Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Development Scientists

Abstract & Strategic Rationale

The conversion of 3,5-di-tert-butyl-4-hydroxybenzoic acid (DTBHB) to its amide derivative, 3,5-di-tert-butyl-4-hydroxybenzamide , presents a unique synthetic challenge. While the carboxylic acid is located at the para position—distal from the bulky tert-butyl groups—the molecule's overall lipophilicity and the electron-donating nature of the substituents influence its reactivity. Furthermore, the presence of a free phenolic hydroxyl group introduces the risk of oxidative side reactions (quinone formation) or competitive esterification if not properly managed.

This protocol utilizes an Acyl Chloride Activation strategy using Thionyl Chloride (

-

Thermodynamic Drive: The formation of the volatile byproducts (

and -

Steric Management: The high reactivity of the acyl chloride intermediate overcomes the electronic deactivation caused by the electron-rich aromatic ring.

-

Purification Efficiency: The byproduct of the subsequent amidation step is ammonium chloride, which is water-soluble and easily removed from the lipophilic product.

Chemical Mechanism & Pathway

The reaction proceeds in two distinct phases: Activation and Amidation.

Phase 1: Chlorination. The carboxylic acid reacts with thionyl chloride.[1][2][3] The bulky tert-butyl groups protect the phenolic oxygen from participating in intermolecular reactions, allowing the formation of the acid chloride without protecting the phenol. Phase 2: Nucleophilic Acyl Substitution. The acid chloride is treated with anhydrous ammonia (or ammonium hydroxide), yielding the amide.

Visualizing the Reaction Logic

Experimental Protocol

Materials & Equipment

| Component | Specification | Purpose |

| Starting Material | 3,5-Di-tert-butyl-4-hydroxybenzoic acid (>98%) | Substrate |

| Activator | Thionyl Chloride ( | Chlorinating agent |

| Nucleophile | Ammonia (28-30% aq. | Amidation agent |

| Solvent A | Toluene or Dichloromethane (DCM) | Anhydrous reaction medium |

| Solvent B | Tetrahydrofuran (THF) | Solubilizing agent for amidation |

| Atmosphere | Nitrogen ( | CRITICAL: Prevents phenol oxidation |

Step-by-Step Methodology

Phase 1: Synthesis of the Acid Chloride

Caution: Perform in a fume hood.

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl2) or an inert gas inlet (

). -

Charging: Add 10.0 g (40 mmol) of 3,5-di-tert-butyl-4-hydroxybenzoic acid to the flask.

-

Solvent & Reagent: Add 50 mL of anhydrous Toluene . While stirring, add 6.0 mL (80 mmol, 2.0 eq) of Thionyl Chloride dropwise.

-

Note: A catalytic amount of DMF (2-3 drops) can be added to accelerate the reaction, but is often unnecessary for this substrate.

-

-

Reaction: Heat the mixture to reflux (~85-90°C) for 2–3 hours .

-

Endpoint: The reaction is complete when gas evolution (

) ceases and the solution becomes clear.

-

-

Isolation: Cool the mixture to room temperature. Concentrate the solution under reduced pressure (Rotavap) to remove excess

and toluene.-

Result: A yellow/off-white solid residue (Acid Chloride). Do not purify. Proceed immediately to Phase 2 to avoid hydrolysis.

-

Phase 2: Amidation

-

Preparation: Dissolve the crude acid chloride residue in 30 mL of anhydrous THF .

-

Ammonia Addition:

-

Option A (Aqueous): Place 30 mL of concentrated Ammonium Hydroxide (28%) in a beaker/flask at 0°C (ice bath). Slowly add the THF solution of the acid chloride to the stirring ammonia solution.

-

Option B (Gas - Anhydrous): Cool the THF solution to 0°C. Bubble anhydrous

gas through the solution for 30 minutes.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 1 hour .

-

Work-up:

-

Pour the reaction mixture into 100 mL of ice-cold water .

-

The product will precipitate as a white solid.

-

Stir for 15 minutes to ensure all ammonium chloride is dissolved.

-

-

Filtration: Filter the solid using a Buchner funnel. Wash the cake copiously with water (

mL) to remove salts, followed by cold hexanes (

Phase 3: Purification & Drying[4]

-

Recrystallization: If the product is slightly yellow (indicating trace oxidation), recrystallize from Ethanol/Water (80:20) or pure Methanol .

-

Drying: Dry the solid in a vacuum oven at 50°C for 6 hours.

Quality Control & Self-Validation System

To ensure the protocol was successful, compare your results against these validation metrics.

Data Summary Table

| Parameter | Starting Material (Acid) | Target Product (Amide) | Validation Logic |

| Molecular Weight | 250.34 g/mol | 249.35 g/mol | Mass Spec (M+1) |

| Melting Point | 208 – 213 °C | 263 – 265 °C | Primary Check: Significant increase in MP confirms amide formation. |

| Solubility | Soluble in dilute base (NaOH) | Insoluble in dilute base | Amide is not acidic; will not dissolve in 1M NaOH. |

| IR Spectrum | Broad -OH stretch (2500-3300 | Sharp -NH doublet (3100-3400 | Disappearance of broad acid -OH; appearance of amide bands. |

Troubleshooting Guide (Causality Analysis)

| Observation | Probable Cause | Corrective Action |

| Product is Red/Pink | Oxidation of the phenol to Diphenoquinone . | Ensure strict |

| Low Melting Point (<220°C) | Incomplete conversion; presence of starting acid. | Reflux with |

| Product dissolves in NaOH | Hydrolysis of Acid Chloride back to Acid. | The ammonia source was too dilute, or the acid chloride was exposed to moisture before reaction. |

Workflow Visualization

References

-

PrepChem. "Synthesis of 3,5-di-t-butyl-4-hydroxybenzoyl chloride."[3] PrepChem.com. Accessed February 12, 2026. [Link]

-

PrepChem. "Synthesis of 3,5-di-t-butyl-4-hydroxybenzamide." PrepChem.com. Accessed February 12, 2026. [Link]

-

PubChem. "Compound Summary: 3,5-Di-tert-butyl-4-hydroxybenzoic acid."[5] National Library of Medicine. Accessed February 12, 2026. [Link][5]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. prepchem.com [prepchem.com]

- 4. CN106349066A - Synthesis method of methyl 3,5-di-tert-butyl-4-hydroxybenzoate - Google Patents [patents.google.com]

- 5. 3,5-Di-tert-butyl-4-hydroxybenzoic acid | C15H22O3 | CID 15007 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Advanced Purification Protocols for 3,5-Di-tert-butyl-4-hydroxybenzamide

This Application Note and Protocol guide is designed for researchers and process chemists optimizing the purification of 3,5-di-tert-butyl-4-hydroxybenzamide (CAS: 60632-18-0).

Introduction & Compound Analysis

3,5-Di-tert-butyl-4-hydroxybenzamide is a hindered phenol derivative commonly synthesized from 3,5-di-tert-butyl-4-hydroxybenzoic acid or its esters. It serves as a critical intermediate in the synthesis of anti-inflammatory drugs (e.g., Tezampanel precursors) and high-performance antioxidants.

Unlike its aldehyde or ester precursors, this amide exhibits a significantly higher melting point (263–265°C ), driven by strong intermolecular hydrogen bonding. This physical property dictates a specific purification strategy: while the precursors are soluble in common organic solvents at room temperature, the amide requires high-boiling polar protic solvents or aggressive heating to dissolve, making recrystallization the most effective purification method.

Key Physicochemical Properties

| Property | Data | Significance for Purification |

| CAS Number | 60632-18-0 | Unique identifier for sourcing and validation. |

| Molecular Formula | C₁₅H₂₃NO₂ | MW: 249.35 g/mol . |

| Melting Point | 263–265°C | High thermal stability; indicates low solubility in non-polar solvents at RT. |

| Solubility Profile | High: Hot Ethanol, Hot IPA, DMSO.Low: Water, Hexane, Toluene (RT). | Ideal for thermal recrystallization (high |

| Common Impurities | 1. Starting Material (Ester/Acid)2.[1][2][3] Quinone Methides (Yellow) | Impurities are significantly more soluble in non-polar solvents than the product. |

Solvent Selection Strategy

The purification logic relies on the "Solubility Differential." The target amide is a rigid, high-melting solid, whereas the likely impurities (oxidized quinones and unreacted esters) are lower-melting and more lipophilic.

Solvent Screening Decision Matrix

-

Primary Solvent (Ethanol/Isopropanol): The amide dissolves in boiling alcohol but crystallizes rapidly upon cooling.

-

Wash Solvent (Toluene/Hexane): The amide is insoluble in these at room temperature, but "yellow" lipophilic impurities remain dissolved.

Caption: Decision tree for selecting the appropriate purification protocol based on crude product appearance.

Experimental Protocols

Protocol A: Standard Recrystallization (High Yield)

Best for: Routine purification of crude product with >90% purity.

Reagents:

-

Absolute Ethanol (EtOH) or Isopropanol (IPA).

-

Activated Carbon (optional, for decolorization).

Step-by-Step Methodology:

-

Dissolution: Place 10 g of crude amide in a round-bottom flask. Add 100 mL of Ethanol (10 mL/g).

-

Reflux: Heat the mixture to reflux (78°C). The solid should dissolve completely. If not, add solvent in 10 mL increments until clear.

-

Note: If the solution is dark yellow/orange, add 0.5 g activated carbon and reflux for 5 mins.

-

-

Hot Filtration: If carbon was used or undissolved particles remain, filter the hot solution through a pre-heated Büchner funnel or glass frit.

-

Crystallization: Allow the filtrate to cool slowly to room temperature (25°C) over 2 hours. Do not use an ice bath immediately; rapid cooling traps impurities.

-

Final Cooling: Once crystals form, cool the flask to 0–4°C for 1 hour to maximize yield.

-

Isolation: Filter the white crystals.

-

Washing: Wash the filter cake with 20 mL of cold Ethanol (-20°C).

-

Drying: Dry in a vacuum oven at 60°C for 4 hours.

Protocol B: Removal of Persistent Yellow Impurities (Quinones)

Best for: Product contaminated with oxidized "quinone methide" species (common in BHT derivatives) or unreacted esters.

Mechanism: The "yellow" impurities are highly soluble in non-polar solvents (Toluene/Hexane), while the amide is insoluble.

Step-by-Step Methodology:

-

Trituration (Slurry Wash):

-

Place the crude yellow solid in a flask.

-

Add Toluene (5 mL/g of solid).

-

Stir vigorously at room temperature for 30 minutes. The solvent will likely turn yellow/orange, while the solid remains suspended.

-

-

Filtration: Filter the suspension. The filtrate (containing impurities) is discarded. The solid collected should be significantly whiter.

-

Recrystallization: Proceed with Protocol A using the washed solid.

-

Reductive Bleaching (Optional): If color persists during the ethanol reflux step (Protocol A), add a pinch of Sodium Dithionite (Na₂S₂O₄) to the hot ethanol solution. This reduces the colored quinones back to colorless phenols.

Process Validation & Quality Control

Every purification must be validated. Use these metrics to ensure the protocol worked.

| Test | Acceptance Criteria | Method Note |

| Appearance | White crystalline powder | Yellow tint indicates oxidation. |

| Melting Point | 263–265°C (Sharp) | Broad range (<260°C) implies solvent entrapment or impurity. |

| HPLC Purity | >99.0% (Area %) | UV detection at 254 nm and 280 nm. |

| ¹H NMR | Clean tert-butyl singlet (~1.4 ppm) | Check for absence of ester methyl group (~3.8 ppm). |

Recrystallization Workflow Diagram

Caption: Step-by-step workflow for the high-purity recrystallization of 3,5-di-tert-butyl-4-hydroxybenzamide.

References

-

Preparation of 3,5-di-tert-butyl-4-hydroxybenzamide. PrepChem. Retrieved from [Link]

-

General Recrystallization Solvents. University of Rochester, Dept. of Chemistry. Retrieved from [Link]

-

Phenolic Yellowing and BHT Derivatives. PFI Fareast. Retrieved from [Link]

Sources

- 1. 3,5-Di-tert-butyl-4-hydroxybenzoic acid | C15H22O3 | CID 15007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis, crystal structure and thermal properties of N′-[(E)-3,5-di-tert-butyl-2-hydroxybenzylidene]-2-hydroxybenzohydrazide ethanol quatersolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing 3,5-di-tert-butyl-4-hydroxybenzamide Synthesis

Ticket ID: #AMIDE-35DTB-OPT Subject: Yield Improvement & Troubleshooting for Sterically Hindered Amidation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Critical Analysis: The "Steric Fortress" Challenge

Welcome to the technical support center. If you are experiencing low yields (typically <40%) or colored impurities (yellow/brown) when synthesizing 3,5-di-tert-butyl-4-hydroxybenzamide , you are likely battling two opposing forces: Steric Hindrance and Phenolic Oxidation .

The Core Problem

The target molecule features two massive tert-butyl groups flanking the reaction center.

-

Steric Shielding: The tert-butyl groups block the approach of nucleophiles (like ammonia) to the carbonyl carbon. Standard activation times must be doubled or tripled.

-

The "Yellow" Death: The para-hydroxyl group makes the ring electron-rich. Under aggressive activation conditions (e.g., refluxing thionyl chloride), the ring is prone to oxidation, forming quinone methides or dimers (diphenoquinones). If your product is yellow or brown, you have oxidized your starting material.

Primary Protocol: The Acid Chloride Route (Scalable)[1]

This is the "workhorse" method. It is most effective but requires strict adherence to inert atmosphere protocols to prevent oxidation.

Phase A: Activation (Acid Acid Chloride)

Reagents: 3,5-di-tert-butyl-4-hydroxybenzoic acid, Thionyl Chloride (

-

Inert the System: Purge your glassware with

or Argon for 15 minutes. Oxygen is the enemy here. -

Slurry: Suspend the acid in dry Toluene (not DCM; Toluene allows higher reflux temps).

-

Catalyst: Add 2-3 drops of DMF. This forms the Vilsmeier-Haack intermediate, which is essential for overcoming the steric bulk of the tert-butyl groups.

-

Addition: Add

(1.5 equivalents) dropwise. -

Reflux: Heat to reflux. Critical: Monitor gas evolution. Due to sterics, this may take 3-5 hours, longer than typical benzoic acids.

-

Evaporation: Remove solvent and excess

under vacuum. Do not overheat the residue.

Phase B: Amidation (Acid Chloride Amide)

Reagents: Anhydrous

-

Dissolution: Redissolve the crude acid chloride in dry THF.

-

The Quench:

-

Method A (High Purity): Bubble anhydrous

gas through the solution at 0°C. This prevents hydrolysis. -

Method B (Convenience): Add the acid chloride solution slowly to a rapidly stirring mixture of concentrated aqueous

and DCM at 0°C.

-

-

Workup: The amide often precipitates. If not, evaporate THF, add water, and filter the precipitate.

⚠️ Critical Control Point: The "Yellow" Indicator

-

Observation: Reaction mixture turns dark orange/brown.

-

Diagnosis: Quinone methide formation due to trace oxygen or excessive heating.

-

Fix: Add a trace amount of antioxidant (e.g., BHT) to the reaction or strictly exclude oxygen.

Secondary Protocol: Direct Coupling (High Value/Small Scale)

If the acid chloride route fails or you lack facilities for noxious gases, use high-activity coupling agents. Standard EDC/NHS will fail here due to sterics.

Recommended System: HATU with HOAt (or HOBt) and DIPEA .

-

Why: HATU generates a highly reactive ester that is less sensitive to steric hindrance than carbodiimides (DCC/EDC).

-

Solvent: DMF (required for solubility of the hindered acid).

-

Stoichiometry: 1.1 eq HATU, 2.0 eq DIPEA, 1.2 eq

(source of ammonia).

Troubleshooting & Diagnostics

| Symptom | Probable Cause | Corrective Action |

| Low Yield (<30%) | Incomplete activation of Acid Chloride. | Use Toluene reflux instead of DCM; ensure DMF catalyst is fresh; extend reflux time until solution is clear. |

| Product is Yellow/Brown | Oxidation of phenol to Quinone/Dimer. | Strict |

| Sticky/Gummy Solid | Oligomerization or trapped solvent. | Recrystallize from Ethanol/Water (9:1) . The amide has a high MP (>250°C); impurities will stay in solution. |

| Starting Material Remains | Steric hindrance prevented coupling. | Switch from EDC to HATU or convert to Acid Chloride. Standard coupling agents cannot penetrate the tert-butyl shield. |

| Violent Exotherm | Uncontrolled addition of | The reaction is sluggish initially but autocatalytic. Add |

Process Logic & Pathway Visualization

The following diagram illustrates the decision logic for optimizing this specific synthesis.

Caption: Decision tree for synthesis routes emphasizing the critical "Color Check" control point to detect oxidative failure.

References

-

Greenberg, J. A., & Sammakia, T. (2017).[1] The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. Journal of Organic Chemistry, 82(6), 3245–3251. Link

-

ChemicalBook. (n.d.). 3,5-Di-tert-butyl-4-hydroxybenzamide Properties and Melting Point Data. Link

-

PrepChem. (n.d.). Synthesis of 3,5-di-t-butyl-4-hydroxybenzoyl chloride. Link

-

Nikiforov, G. A., et al. (2013). Formation of Diphenoquinones in Reaction of Hindered Phenols with Thionyl Chloride. Russian Chemical Bulletin. (Contextual citation on oxidative dimerization risks). Link

-

European Patent Office. (2005).[2] Method for producing 3,5-di-tert-butyl-4-hydroxybenzoic acid (EP1600436A1).[2] Link

Sources

Technical Support Center: Strategies for the Removal of Unreacted 3,5-di-tert-butyl-4-hydroxybenzoic acid

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in removing unreacted 3,5-di-tert-butyl-4-hydroxybenzoic acid from their reaction products. This document provides in-depth troubleshooting advice and detailed protocols to ensure the successful purification of your target compounds.

Frequently Asked Questions (FAQs)

Q1: Why is removing 3,5-di-tert-butyl-4-hydroxybenzoic acid so challenging?

A: The difficulty in removing this unreacted starting material stems from its physicochemical properties. It is a crystalline solid with a relatively high melting point of 206-209 °C and is insoluble in water.[1][2][3] Its acidic nature, due to the carboxylic acid group, and its significant organic character, from the two bulky tert-butyl groups, mean that its solubility can be similar to that of many organic products, complicating separation by simple extraction or recrystallization.

Q2: What are the key properties of 3,5-di-tert-butyl-4-hydroxybenzoic acid I should be aware of?

A: Understanding the properties of this compound is crucial for designing an effective purification strategy.

| Property | Value | Source |

| Molecular Weight | 250.33 g/mol | [1][4] |

| Melting Point | 206-209 °C | [1][3] |

| pKa | ~4.77 | [1] |

| Solubility | Insoluble in water; Slightly soluble in DMSO and Methanol | [1][2] |

Q3: My product is an ester formed from 3,5-di-tert-butyl-4-hydroxybenzoic acid. What's the first purification step I should try?

A: For ester products, an initial acid-base extraction is highly recommended.[5][6][7] This technique is often the most straightforward way to remove the unreacted carboxylic acid starting material.[8][9] The acidic proton of the carboxylic acid can be removed by a weak base, converting it into a water-soluble salt that can be washed away.[5][6][10]

Troubleshooting Purification Strategies

This section provides detailed protocols and troubleshooting for common purification techniques.

Method 1: Acid-Base Extraction

This is the most effective method when your desired product is neutral or basic. The principle lies in the chemical reaction between the acidic starting material and a basic aqueous solution, which selectively converts the acid into a water-soluble salt.[6][9]

Step-by-Step Protocol

-

Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane).

-

Extraction with Weak Base: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5][8][9] The unreacted 3,5-di-tert-butyl-4-hydroxybenzoic acid will react to form its sodium salt, which is soluble in the aqueous layer.

-

Separation: Allow the layers to separate and drain the lower aqueous layer.

-

Repeat: Repeat the washing step 2-3 times to ensure complete removal of the acidic starting material.

-

Water Wash: Wash the organic layer with water and then with brine (saturated NaCl solution) to remove residual water and any remaining inorganic impurities.[11][12]

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified product.[12]

Troubleshooting

-

Problem: Emulsion formation during extraction.

-

Solution: Add a small amount of brine to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.

-

-

Problem: The product is also acidic and gets extracted into the aqueous layer.

Logical Flow of Acid-Base Extraction

Caption: Workflow for Acid-Base Extraction.

Method 2: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.[14][15][16][17] It relies on the difference in solubility of the compound and impurities in a particular solvent at different temperatures.[18]

Step-by-Step Protocol

-

Solvent Selection: Choose a solvent in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.[14][15][18] The unreacted 3,5-di-tert-butyl-4-hydroxybenzoic acid should ideally have different solubility characteristics.

-

Dissolution: Dissolve the crude solid in the minimum amount of the chosen solvent at its boiling point.[15][18]

-

Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

-

Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization of the pure product.[14][18]

-

Collection: Collect the crystals by vacuum filtration.[14][18]

-

Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.[14][18]

-

Drying: Dry the purified crystals.

Troubleshooting

-

Problem: No crystals form upon cooling.

-

Solution: Try scratching the inside of the flask with a glass rod to provide a nucleation site.[14] Alternatively, add a seed crystal of the pure product. If the solution is too dilute, you may need to evaporate some of the solvent and try again.

-

-

Problem: The starting material co-crystallizes with the product.

-

Solution: This indicates that the chosen solvent is not suitable. You may need to screen for a different solvent or a solvent mixture. Alternatively, a preliminary purification step like acid-base extraction might be necessary to reduce the amount of the starting material before recrystallization.

-

Method 3: Column Chromatography

Column chromatography is a highly effective method for separating compounds with different polarities.[19][20]

Step-by-Step Protocol

-

Stationary Phase Selection: Silica gel is a common choice for separating a wide variety of organic compounds.[19] Acidic alumina can also be used for separating acidic compounds.[19]

-

Mobile Phase (Eluent) Selection: The choice of eluent is critical. A good starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal ratio can be determined by thin-layer chromatography (TLC).

-

Column Packing: Pack a glass column with the chosen stationary phase slurried in the initial eluent.

-

Loading the Sample: Dissolve the crude mixture in a minimal amount of the eluent and carefully load it onto the top of the column.

-

Elution: Pass the eluent through the column and collect fractions. You can use an isocratic elution (constant eluent composition) or a gradient elution (gradually increasing the polarity of the eluent).

-

Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

-

Concentration: Combine the pure fractions and remove the solvent to obtain the purified product.

Troubleshooting

-

Problem: Poor separation of the product and starting material.

-

Solution: The polarity of the eluent may need to be adjusted. A less polar eluent will generally result in better separation of compounds with similar polarities. If the compounds are still not separating, you may need to try a different stationary phase.

-

-

Problem: The compound is streaking on the TLC plate.

-

Solution: This can be due to the acidic nature of the starting material interacting too strongly with the silica gel. Adding a small amount of acetic acid or formic acid to the eluent can help to improve the peak shape.

-

Decision Tree for Purification Strategy

Caption: Selecting the appropriate purification method.

Method 4: High-Performance Liquid Chromatography (HPLC)

For challenging separations or when very high purity is required, preparative HPLC can be an excellent option. Anion-exchange chromatography is particularly well-suited for the separation of acidic compounds.[21][22]

Considerations for HPLC

-

Column Selection: A C18 column is a good starting point for reverse-phase HPLC. For more targeted separation of acidic compounds, an anion-exchange column can be very effective.[21][22]

-

Mobile Phase: A typical mobile phase for reverse-phase HPLC would be a mixture of water and acetonitrile or methanol, often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape.

-

Detection: UV detection is commonly used for aromatic compounds like 3,5-di-tert-butyl-4-hydroxybenzoic acid.

References

-

Recrystallization. (n.d.). University of California, Los Angeles. Retrieved February 12, 2026, from [Link]

-

Recrystallization1. (n.d.). University of Colorado Boulder. Retrieved February 12, 2026, from [Link]

-

Column chromatography. (n.d.). Columbia University. Retrieved February 12, 2026, from [Link]

-

Fisher Esterification, Reflux, Isolation and Purification of Esters. (n.d.). Science Ready. Retrieved February 12, 2026, from [Link]

-

How to Purify an organic compound via recrystallization or reprecipitation? (2025, February 16). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC. (n.d.). LCGC International. Retrieved February 12, 2026, from [Link]

-

Recrystallization. (2023, January 29). Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]

-

Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved February 12, 2026, from [Link]

-

Acid–base extraction. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]

-

Acid-Base Extraction. (n.d.). University of California, Los Angeles. Retrieved February 12, 2026, from [Link]

-

How to purify esters. (2019, April 5). Reddit. Retrieved February 12, 2026, from [Link]

-

Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. (n.d.). AUS-e-TUTE. Retrieved February 12, 2026, from [Link]

-

Column Chromatography. (n.d.). University of Colorado Boulder. Retrieved February 12, 2026, from [Link]

-

preparation of esters. (n.d.). Chemguide. Retrieved February 12, 2026, from [Link]

-

Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. (2020, June 16). Waters Corporation. Retrieved February 12, 2026, from [Link]

-

Can I use acid - base extraction for fractional of phenols and flavonoids from plant extract? (2015, February 3). ResearchGate. Retrieved February 12, 2026, from [Link]

- Method for removing unreacted electrophiles from a reaction mixture. (n.d.). Google Patents.

-

Acid-Base Extraction Tutorial. (2020, March 22). YouTube. Retrieved February 12, 2026, from [Link]

- Process for the purification of esters. (n.d.). Google Patents.

-

4.8: Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]

-

What is the best way to purify a crude reaction mixture that auto-crystallizes? (2023, February 6). Biotage. Retrieved February 12, 2026, from [Link]

-

4.7: Reaction Work-Ups. (2021, September 27). Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]

-

3,5-Di-tert-butyl-4-hydroxybenzoic acid | C15H22O3 | CID 15007. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]

-

4-Hydroxybenzoic acid. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]

-

3,5-Di-tert-butyl-4-hydroxybenzoic acid, TMS derivative. (n.d.). NIST WebBook. Retrieved February 12, 2026, from [Link]

-

2,4-Di-tert-butylphenyl 3',5'-di-tert-butyl-4'-hydroxybenzoate. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]

-

Summary of experimental solubility data of 4-hydroxybenzoic acid in... (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

Sources

- 1. 3,5-Di-tert-butyl-4-hydroxybenzoic acid CAS#: 1421-49-4 [m.chemicalbook.com]

- 2. 3,5-Di-tert-butyl-4-hydroxybenzoic acid, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. 3,5-Di-tert-butyl-4-hydroxybenzoic acid | 1421-49-4 [chemicalbook.com]

- 4. 3,5-Di-tert-butyl-4-hydroxybenzoic acid | C15H22O3 | CID 15007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scienceready.com.au [scienceready.com.au]

- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]

- 7. Esters and Esterification Chemistry Tutorial [ausetute.com.au]

- 8. reddit.com [reddit.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. people.chem.umass.edu [people.chem.umass.edu]

- 14. Recrystallization [sites.pitt.edu]

- 15. people.chem.umass.edu [people.chem.umass.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. mt.com [mt.com]

- 18. researchgate.net [researchgate.net]

- 19. columbia.edu [columbia.edu]

- 20. orgchemboulder.com [orgchemboulder.com]

- 21. chromatographyonline.com [chromatographyonline.com]

- 22. chiraltech.com [chiraltech.com]

Technical Support Center: Stability Profiling of 3,5-di-tert-butyl-4-hydroxybenzamide

[1]

Status: Active Guide Last Updated: February 12, 2026 Applicable Compound: 3,5-di-tert-butyl-4-hydroxybenzamide (and related hindered phenolic amides) Context: Drug Development & Stability Testing (ICH Q1A/Q1B)[1]

Executive Summary: The Nature of the Instability

Is your solution turning yellow or pink? If you are observing a color shift from off-white to yellow, orange, or pink in your formulation or stock solution, you are likely witnessing the oxidative transformation of the phenolic ring , not the hydrolysis of the amide bond.[1]

3,5-di-tert-butyl-4-hydroxybenzamide is a hindered phenolic antioxidant .[1] Its chemical structure is designed to scavenge free radicals.[2][3] Paradoxically, this means its "instability" is actually its mechanism of action.[1] Under oxidative stress, it sacrifices itself to protect other components, forming highly colored quinone intermediates.[1]

Deep Dive: The Degradation Mechanism

To troubleshoot effectively, you must understand the "Why."[1] The stability profile is governed by two competing pathways: Radical-Mediated Oxidation (Dominant) and Amide Hydrolysis (pH-dependent).[1]

The Oxidative Pathway (Primary Cause of Failure)

The molecule undergoes Hydrogen Atom Transfer (HAT).[1] The hydroxyl group at the 4-position donates a hydrogen atom to a radical species (ROS), creating a Phenoxyl Radical .[1]

-

Step 1 (Activation): Loss of phenolic proton forms a resonance-stabilized phenoxyl radical.

-

Step 2 (Transformation): This radical is susceptible to further oxidation, leading to Quinone Methides (QM) or 2,6-di-tert-butyl-1,4-benzoquinone .[1]

-

Visual Consequence: Quinones are highly conjugated systems (chromophores) that absorb blue light, appearing intense yellow/orange to the naked eye.[1]

Visualization: Degradation Pathway

The following diagram illustrates the transformation from the parent amide to the colored quinone species.[1]

Figure 1: Oxidative cascade of hindered phenols.[1] The transition from the colorless parent to the yellow Benzoquinone (BQ) is the primary stability indicator.[1]

Troubleshooting Guide: Diagnostics & Solutions

Symptom: Solution Discoloration (Yellowing)

Likely Cause: Formation of p-benzoquinone derivatives due to dissolved oxygen or trace metal catalysis.

| Diagnostic Step | Actionable Check | Solution |

| 1. Check Solvents | Are you using non-degassed solvents (MeOH, DMSO)? | Sparge with Argon/Nitrogen for 15 mins before preparation. Dissolved |

| 2. Check Metals | Are you using standard glassware or tap water? | Trace Fe/Cu catalyze oxidation. Add 0.1 mM EDTA or DTPA as a chelator to the buffer system.[1] |

| 3. Check Light | Is the sample sitting on a benchtop? | Quinone methides are photo-reactive. Store in amber vials (ICH Q1B compliance). |

Symptom: Loss of Potency (HPLC Assay) without Color Change

Likely Cause: Amide Hydrolysis (Acid/Base catalyzed).[1]

-

Mechanism: The amide bond (

) hydrolyzes to the carboxylic acid (3,5-di-tert-butyl-4-hydroxybenzoic acid).[1] -

Trigger: pH < 3 or pH > 9.

-

Confirmation: Look for a new peak in HPLC with a retention time shift consistent with the carboxylic acid (usually more polar/earlier eluting in Reverse Phase).[1]

Experimental Protocols: Validating Stability

Do not guess. Validate the stability using a forced degradation study aligned with ICH Q1A(R2) .

Protocol A: Oxidative Stress Testing (Radical Initiation)

This test simulates high-stress oxidative environments to determine the "worst-case" degradation profile.[1]

Reagents:

-

30% Hydrogen Peroxide (

)[1] -

AIBN (Azobisisobutyronitrile) - Optional, for radical specific stress[1]

-

Acetonitrile (HPLC Grade)[1]

Workflow:

-

Preparation: Prepare a 1 mg/mL solution of the benzamide in Acetonitrile/Water (50:50).[1]

-

Stress Induction: Add

to a final concentration of 3%. -

Incubation: Incubate at 25°C for 24 hours. Note: Avoid heating >40°C with peroxide as it degrades the oxidant too fast.[1]

-

Quenching: Quench with sodium metabisulfite solution before injection.

-

Analysis: Inject onto HPLC-UV/Vis (Max absorption ~278 nm for parent; monitor ~400-450 nm for quinones).

Protocol B: HPLC Conditions for Separation

Use this method to separate the Parent Amide from the Quinone degradation product.[1]

| Parameter | Setting |

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | 254 nm (General), 280 nm (Phenol), 420 nm (Quinone) |

Decision Logic: Is my Experiment Compromised?

Use this logic flow to determine if your current batch is usable.

Figure 2: Rapid decision tree for assessing sample viability.

Frequently Asked Questions (FAQ)

Q: Can I prevent the yellowing by lowering the pH? A: Moderately, yes. Phenolic oxidation is often proton-coupled electron transfer (PCET). At lower pH, the deprotonation of the phenol is suppressed, making oxidation harder.[1] However, going too low (pH < 2) risks hydrolyzing the amide bond.[1] Target pH 4.0 - 6.0 for maximum stability.

Q: Is the quinone degradation product toxic? A: Quinone methides are electrophiles and can alkylate proteins (Michael addition).[1] In a biological assay, the presence of the quinone can lead to false positives in toxicity or apoptosis assays.[1] It is critical to ensure your compound has not oxidized before treating cells.

Q: How should I store the solid powder? A: Store at -20°C , under Argon/Nitrogen atmosphere , in amber glass . The solid surface can oxidize over months if exposed to humid air and light, forming a yellow crust.[1]

References

-

International Conference on Harmonisation (ICH). (2003).[1][4] Stability Testing of New Drug Substances and Products Q1A(R2).

-

International Conference on Harmonisation (ICH). (1996).[1] Photostability Testing of New Drug Substances and Products Q1B.

-

Wander, F., et al. (2022).[1] Synthesis, Conformational Analysis and ctDNA Binding Studies of Flavonoid Analogues Possessing the 3,5-di-tert-butyl-4-hydroxyphenyl Moiety. (Discusses the reactivity of the specific hindered phenol moiety). [1]

-

Thompson, D.C., et al. (1989).[1] Metabolism of BHT: Quinone Methide Formation and Reactivity. (Foundational text on the oxidation mechanism of 3,5-di-tert-butyl-4-hydroxyphenyl derivatives). [1]

Validation & Comparative

Technical Comparison Guide: FTIR Profiling of 3,5-di-tert-butyl-4-hydroxybenzamide

Executive Summary

3,5-di-tert-butyl-4-hydroxybenzamide is a critical intermediate often utilized in the synthesis of anti-inflammatory agents and antioxidants.[1] Its structural duality—combining a sterically hindered phenol with a primary amide—presents a unique infrared spectral signature.

This guide provides a definitive FTIR analysis of the compound, distinguishing it from its metabolic precursors (carboxylic acids) and synthetic intermediates (nitriles/esters). Unlike standard spectral libraries that list peaks without context, this document explains the causality of spectral shifts, particularly the "free" hydroxyl phenomenon caused by steric hindrance.

Spectral Architecture: The "Hindered" Effect

To accurately interpret the spectrum of 3,5-di-tert-butyl-4-hydroxybenzamide, one must understand how steric bulk alters vibrational modes.[1]

The Steric Shielding Phenomenon

In typical phenols, the O-H group participates in strong intermolecular hydrogen bonding, resulting in a broad, intense band spanning 3200–3550 cm⁻¹. However, in this molecule, the two bulky tert-butyl groups at positions 3 and 5 physically block the hydroxyl group at position 4.

-

Result: The O-H bond cannot easily form hydrogen bonds.

-

Spectral Consequence: The O-H stretch appears as a sharp, narrow band at a higher frequency (~3600–3640 cm⁻¹), distinct from the broad N-H bands of the amide.

The Amide Resonance

The primary amide group (-CONH₂) introduces a characteristic doublet in the N-H stretching region and two distinct bands in the carbonyl region (Amide I and II), which serve as the primary confirmation of successful amidation from the acid precursor.

Characteristic Peak Analysis

The following table synthesizes the diagnostic peaks. Note the distinction between the "Hindered Phenol" and "Amide" regions.

Table 1: Diagnostic FTIR Peaks for 3,5-di-tert-butyl-4-hydroxybenzamide[1]

| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Diagnostic Note |

| Hindered Phenol | Free O-H Stretch | 3600 – 3640 | Medium, Sharp | Critical ID. Indicates steric hindrance preventing H-bonding.[1] Distinguishes from wet samples or unhindered phenols. |

| Primary Amide | N-H Stretch (Asym/Sym) | 3350 – 3180 | Medium, Doublet | Two distinct bands.[2] Broader than the free O-H but sharper than acid O-H. |

| Alkyl (t-Butyl) | C-H Stretch (sp³) | 2960 – 2870 | Strong | Split peaks due to methyl groups on t-butyl.[1] |

| Amide I | C=O Stretch | 1650 – 1690 | Strong | Lower frequency than esters/acids due to resonance. |

| Amide II | N-H Bending | 1600 – 1640 | Medium-Strong | Confirms primary amide; absent in esters/acids.[1] |

| Aromatic Ring | C=C Ring Stretch | 1580 – 1600 | Medium | Often appears as a shoulder near Amide II. |

| t-Butyl Skeleton | C-H Bending | 1360 – 1390 | Medium, Doublet | "Gem-dimethyl" doublet characteristic of t-butyl groups.[1] |

Comparative Analysis: Distinguishing Alternatives

In drug development and synthesis monitoring, the goal is often to confirm the conversion of a precursor (Acid or Ester) to the Amide.

Scenario A: Monitoring Amidation (Acid vs. Amide)

Precursor: 3,5-di-tert-butyl-4-hydroxybenzoic acid Target: 3,5-di-tert-butyl-4-hydroxybenzamide[1]

-

The Acid Spectrum: Dominated by a very broad O-H stretch (2500–3300 cm⁻¹) from the carboxylic acid dimer, which obscures the C-H region. The Carbonyl (C=O) appears around 1680–1710 cm⁻¹.[3]

-

The Shift: Upon conversion to Amide, the broad acid O-H collapses. You will see the emergence of the sharp phenolic O-H at ~3640 cm⁻¹ (now visible) and the N-H doublet . The C=O band typically shifts to a slightly lower frequency (Amide I).

Scenario B: Distinguishing from Ester Analog

Alternative: Methyl 3,5-di-tert-butyl-4-hydroxybenzoate[1]

-

The Ester Spectrum: Shows a C=O stretch at a significantly higher frequency (1720–1750 cm⁻¹ ).

-

Differentiation: The Ester lacks the Amide II band (~1620 cm⁻¹) and the N-H stretching doublet. If you see a peak >1720 cm⁻¹, the reaction is incomplete or formed an ester impurity.

Visualization: Spectral Logic Flow

The following diagram illustrates the decision logic for identifying the compound based on spectral features.

Figure 1: Decision tree for spectroscopic identification of the target amide versus common analogs.

Experimental Protocol: Best Practices

To ensure the "Free OH" peak is resolved and not masked by moisture, strict sample preparation is required.

Protocol: KBr Pellet Method (Preferred for Resolution)

-

Drying: Dry the sample in a vacuum oven at 40°C for 2 hours to remove surface moisture. Water absorbs strongly in the O-H region and can obscure the sharp phenolic peak.

-

Ratio: Mix 1-2 mg of sample with 200 mg of spectroscopic grade KBr.

-

Grinding: Grind gently. Warning: Excessive grinding can degrade the crystal structure or induce polymorphic changes in amides.

-

Pressing: Press at 8-10 tons for 2 minutes to form a transparent pellet.

-

Measurement: Scan from 4000 to 400 cm⁻¹ with a resolution of 2 cm⁻¹ or better.

Protocol: ATR (Attenuated Total Reflectance)

-

Note: ATR is faster but may show slight peak shifts (usually lower wavenumbers) compared to transmission (KBr).

-

Pressure: Apply high pressure to the crystal to ensure contact with the hard crystalline powder.

-

Correction: Apply "ATR Correction" in your software to compare with literature transmission spectra.

References

-

NIST Chemistry WebBook. 3,5-di-tert-butyl-4-hydroxybenzaldehyde and related derivatives IR Spectra.[1] National Institute of Standards and Technology.[4] [Link]

-

Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. (Discusses the shift of hindered phenols). [Link]

-

Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (Standard reference for Amide I/II and hindered phenol assignments). [Link]

Sources

Structural Validation of 3,5-Di-tert-butyl-4-hydroxybenzamide: A Comparative Analytical Guide

This guide objectively compares the methodologies for validating the crystal structure of 3,5-di-tert-butyl-4-hydroxybenzamide , a sterically hindered phenol derivative with significant antioxidant and potential pharmacological applications.

Executive Summary & Molecule Profile

3,5-di-tert-butyl-4-hydroxybenzamide (CAS: 60632-18-0) presents a unique crystallographic challenge. It combines a sterically hindered phenol core (derived from BHT) with a hydrogen-bonding amide tail . The bulky tert-butyl groups at the 3,5-positions restrict planar

Validating its structure requires distinguishing between potential polymorphs and confirming that the steric bulk does not disrupt the expected amide-amide hydrogen bonding network. This guide compares the "Gold Standard" (Single Crystal XRD) against high-throughput alternatives (Powder XRD) and theoretical validation (DFT).

| Feature | Specification |

| Molecular Formula | |

| Molecular Weight | 249.35 g/mol |

| Melting Point | 263°C – 265°C [1] |

| Key Structural Motif | Steric shielding of phenol –OH; Amide dimer/tape formation |

Comparative Analysis of Validation Methods

This section evaluates the three primary techniques used to validate the solid-state structure of the target molecule.

Method A: Single Crystal X-Ray Diffraction (SC-XRD)

Status: The Gold Standard (Absolute Configuration)

SC-XRD is the only method that provides direct visualization of the atomic connectivity and the supramolecular packing caused by the tert-butyl groups.

-

Mechanism: Diffraction of X-rays by a defect-free crystal creates a reciprocal lattice map, allowing the mathematical reconstruction of electron density.

-

Critical Insight for this Molecule: SC-XRD specifically resolves whether the amide group forms a Centrosymmetric Dimer (

motif) or a Catemeric Chain ( -

Pros: Absolute 3D structure, precise bond lengths/angles, solvent inclusion detection.

-

Cons: Requires high-quality single crystals (slow growth), destructive to the specific crystal used.

Method B: Powder X-Ray Diffraction (PXRD)

Status: High-Throughput Bulk Validation

Once the structure is solved via SC-XRD, PXRD becomes the routine method for batch release and polymorph screening.

-

Mechanism: Randomly oriented crystallites diffract X-rays to produce a "fingerprint" of intensity vs.

angle. -

Critical Insight: Used to confirm that the bulk synthesized powder (MP 263°C) matches the single crystal phase and contains no amorphous impurities.

-

Pros: Fast (<30 mins), non-destructive, analyzes the entire bulk sample.

-

Cons: Cannot solve ab initio structures easily; low resolution for overlapping peaks.

Method C: Density Functional Theory (DFT)

Status: Theoretical Validation

Computational modeling minimizes the lattice energy to confirm that the experimental structure is thermodynamically stable and not a metastable kinetic product.

-

Mechanism: Quantum mechanical calculation of electron density distribution.

-

Critical Insight: Quantifies the steric strain energy introduced by the tert-butyl groups interacting with the carbonyl oxygen.

-

Pros: Predicts theoretical polymorphs; explains why a structure forms.

-

Cons: Computationally expensive; requires experimental data for calibration.

Data Presentation: Performance Matrix

The following table summarizes the experimental output differences between the methods for 3,5-di-tert-butyl-4-hydroxybenzamide.

| Metric | SC-XRD (Gold Standard) | PXRD (Alternative) | DFT (Validation) |

| Primary Output | Unit Cell ( | Diffractogram ( | Lattice Energy ( |

| Resolution | Atomic (< 0.8 Å) | Bulk Phase | Electronic |

| Sample Req. | Single Crystal ( | ~10-50 mg Powder | High-Performance Computing Cluster |

| Time to Result | 24–48 Hours (Growth + Data) | 30 Minutes | 12–72 Hours |

| Specific Utility | Definitive Proof of H-bond network | Batch Consistency check | Stability Prediction |

Detailed Experimental Protocols

These protocols are designed to be self-validating. If the melting point of the crystals obtained in Step 1 does not match the reference (263-265°C), the structure is likely a solvate or impurity, and the user should not proceed to Step 2.

Protocol 1: Crystal Growth & SC-XRD Workflow

Objective: Obtain diffraction-quality crystals.

-

Supersaturation: Dissolve 50 mg of crude 3,5-di-tert-butyl-4-hydroxybenzamide in 5 mL of hot Ethanol (absolute).

-

Filtration: Filter the hot solution through a 0.45

PTFE syringe filter into a clean scintillation vial to remove nucleation sites (dust). -

Slow Evaporation: Cover the vial with Parafilm, poke 3 small holes with a needle, and store in a vibration-free environment at 20°C.

-

Harvesting: After 3–5 days, colorless block-like crystals should appear.

-

Validation Check: Verify Melting Point is sharp (263–265°C).

-

Mounting: Select a crystal with sharp edges. Mount on a Kapton loop using Paratone oil.

-

Collection: Collect data at 100 K (using liquid nitrogen stream) to freeze thermal motion of the tert-butyl groups.

Protocol 2: PXRD Fingerprinting

Objective: Confirm bulk phase purity.

-

Grinding: Lightly grind 20 mg of the bulk synthesized solid in an agate mortar. Note: Do not over-grind, as this can induce amorphization.

-

Mounting: Pack the powder into a zero-background silicon holder.

-

Scan Parameters:

-

Source:

( -

Range:

to -

Step Size:

-

Scan Speed:

-

-

Analysis: Compare the experimental pattern with the "Simulated Powder Pattern" generated from the SC-XRD CIF file.

Visualization of Structural Logic

The following diagram illustrates the causal relationship between the molecular features of 3,5-di-tert-butyl-4-hydroxybenzamide and the resulting crystallographic data.

Caption: Structural Logic Flow. The steric bulk (red) and hydrogen bonding capacity (green) compete to define the final crystal packing (yellow), which is resolved via SC-XRD.

Scientific Interpretation of Results

When analyzing the SC-XRD data for this molecule, researchers should look for the following specific interaction motifs, which define the stability of the drug substance:

-

The Amide Tape: Unlike simple benzamides, the tert-butyl groups may force the amide group out of the plane of the benzene ring. However, the amide protons (

) typically form strong hydrogen bonds with the carbonyl oxygen (-

Look for:

distances of approx 2.8–3.0 Å.

-

-